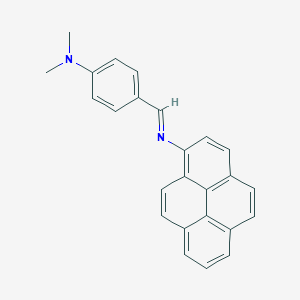
Phosphonium, tetrakis(decyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, tetrakis(decyl)-, is a quaternary phosphonium salt characterized by the presence of four decyl groups attached to a central phosphorus atom. This compound is part of a broader class of organophosphorus compounds known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, tetrakis(decyl)-, typically involves the reaction of a phosphine with an alkyl halide. One common method is the reaction of triphenylphosphine with decyl bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
PPh3+4C10H21Br→P(C10H21)4+Br−
Industrial Production Methods
Industrial production of phosphonium, tetrakis(decyl)-, often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is typically purified by recrystallization or distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, tetrakis(decyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The decyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Alkyl halides and aryl halides are common reagents for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Phosphonium, tetrakis(decyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential in treating biofilm-related infections.
Industry: Utilized in the production of ionic liquids and as an additive in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of phosphonium, tetrakis(decyl)-, involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with thiol groups in proteins, forming disulfide bonds and causing irreversible protein damage. These interactions result in the antimicrobial and biofilm-disrupting properties of the compound.
Comparación Con Compuestos Similares
Phosphonium, tetrakis(decyl)-, is unique compared to other quaternary phosphonium salts due to its long decyl chains, which enhance its hydrophobicity and membrane-disrupting capabilities. Similar compounds include:
Tetrakis(butyl)phosphonium: Shorter alkyl chains, less hydrophobic.
Tetrakis(hexyl)phosphonium: Intermediate chain length, moderate hydrophobicity.
Tetrakis(octyl)phosphonium: Longer chains than butyl, shorter than decyl, moderate to high hydrophobicity.
These comparisons highlight the unique properties of phosphonium, tetrakis(decyl)-, making it particularly effective in applications requiring strong membrane interactions and hydrophobic characteristics.
Propiedades
Número CAS |
49873-44-1 |
|---|---|
Fórmula molecular |
C40H84P+ |
Peso molecular |
596.1 g/mol |
Nombre IUPAC |
tetrakis-decylphosphanium |
InChI |
InChI=1S/C40H84P/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4/h5-40H2,1-4H3/q+1 |
Clave InChI |
ILHSLHUISRMSDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[P+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




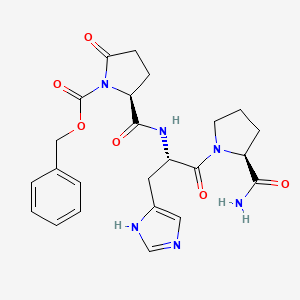
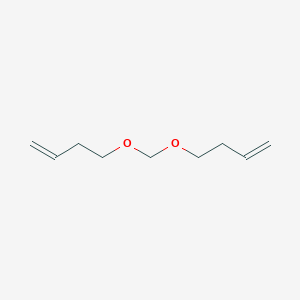

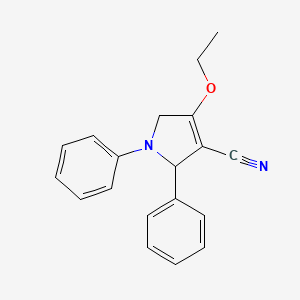

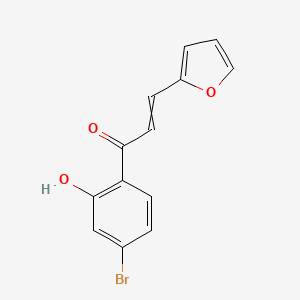
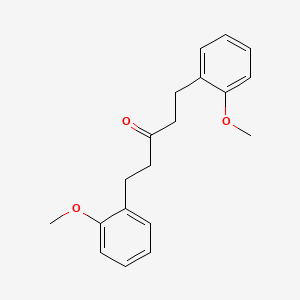
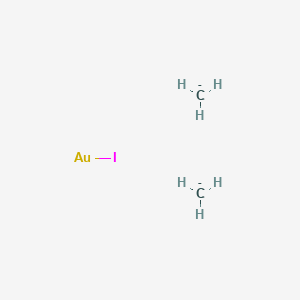
![(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14656128.png)

![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
